molecular formula C12H17N3O2 B3249693 1-Methyl-4-(2-nitrobenzyl)piperazine CAS No. 19577-82-3

1-Methyl-4-(2-nitrobenzyl)piperazine

Cat. No.: B3249693
CAS No.: 19577-82-3
M. Wt: 235.28 g/mol
InChI Key: FTWAMEGOZZYQHK-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-nitrobenzyl)piperazine is an organic compound with the molecular formula C12H17N3O2 It is a derivative of piperazine, a heterocyclic amine, and features a nitrobenzyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-Methyl-4-(2-nitrobenzyl)piperazine typically involves the reaction of 1-Methylpiperazine with 2-Nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane. The general reaction scheme is as follows:

1-Methylpiperazine+2-Nitrobenzyl chlorideThis compound\text{1-Methylpiperazine} + \text{2-Nitrobenzyl chloride} \rightarrow \text{this compound} 1-Methylpiperazine+2-Nitrobenzyl chloride→this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

1-Methyl-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(2-nitrobenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-nitrobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various molecular targets.

Comparison with Similar Compounds

1-Methyl-4-(2-nitrobenzyl)piperazine can be compared with other similar compounds, such as:

    1-Methyl-4-(4-nitrobenzyl)piperazine: Similar structure but with the nitro group in a different position.

    1-Methyl-4-(3-nitrobenzyl)piperazine: Another positional isomer with the nitro group in the meta position.

    1-Benzyl-4-(2-nitrobenzyl)piperazine: Features a benzyl group in addition to the nitrobenzyl group.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the position of the nitro group and other substituents.

Properties

IUPAC Name

1-methyl-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12(11)15(16)17/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWAMEGOZZYQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355093
Record name Piperazine, 1-methyl-4-[(2-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19577-82-3
Record name Piperazine, 1-methyl-4-[(2-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 20 volume parts of ethanol is dissolved 2.16 parts of o-nitrobenzyl chloride, followed by the addition of 1.02 parts of N-methyl piperazine and 1.3 parts of potassium carbonate. The mixture is reacted under reflux for 1 hour. The reaction mixture is then filtered and the solvent is removed from the filtrate by distillation under reduced pressure. The residue is extracted with water-ether (1:1). The ethereal layer is taken and dried over anhydrous sodium sulfate and the solvent is then distilled off. This procedure gives N1 -methyl-N4 -(2-nitrobenzyl)piperazine as a brown colored oily substance.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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